1,3,5-Tris(chloromethyl)-2-methylbenzene

Description

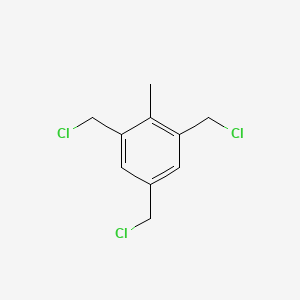

1,3,5-Tris(chloromethyl)-2-methylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with three chloromethyl (–CH2Cl) groups at the 1, 3, and 5 positions and a methyl (–CH3) group at the 2 position. Its structure renders it highly reactive due to the presence of multiple chloromethyl groups, which are susceptible to nucleophilic substitution and cross-coupling reactions.

Properties

CAS No. |

20902-16-3 |

|---|---|

Molecular Formula |

C10H11Cl3 |

Molecular Weight |

237.5 g/mol |

IUPAC Name |

1,3,5-tris(chloromethyl)-2-methylbenzene |

InChI |

InChI=1S/C10H11Cl3/c1-7-9(5-12)2-8(4-11)3-10(7)6-13/h2-3H,4-6H2,1H3 |

InChI Key |

BWGTZDWXIAAULN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1CCl)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2-methylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions yield fully methylated benzene derivatives.

Scientific Research Applications

1,3,5-Tris(chloromethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its reactive chloromethyl groups

Mechanism of Action

The mechanism of action of 1,3,5-Tris(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a source of reactive intermediates that can form covalent bonds with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1,3,5-trimethylbenzene

- Structure : Chloro (–Cl) at position 2; methyl groups at 1, 3, 3.

- Molecular Weight : 154.637 g/mol .

- Reactivity : The chloro group is less reactive than chloromethyl, limiting its utility in nucleophilic reactions. However, it may serve as a precursor for Suzuki–Miyaura cross-coupling if brominated.

- Applications : Intermediate in synthesizing agrochemicals or ligands for metal catalysis .

1-Bromo-3-(chloromethyl)-2-methylbenzene

- Structure : Bromo (–Br) at position 1, chloromethyl (–CH2Cl) at 3, methyl at 2.

- Applications : Used in synthesizing biphenyl oxazole derivatives with enzyme inhibitory activity, targeting NPP1/NPP3 isozymes .

1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene

- Structure : Chloromethyl at 1, fluoro (–F) at 2, methyl at 3 and 4.

- Reactivity : Fluorine’s electron-withdrawing effect may stabilize the ring but reduce chloromethyl reactivity.

- Applications: Potential building block for fluorinated pharmaceuticals or specialty polymers .

2,4,6-Trimethyl-1,3,5-tris(morpholino-methyl)benzene

- Structure: Morpholino (–N(CH2CH2)2O) groups at 1, 3, 5; methyl at 2, 4, 5.

- Reactivity: Morpholino groups enhance solubility and enable coordination chemistry.

- Applications : Likely used in supramolecular chemistry or as a ligand in catalysis .

Comparative Data Table

Key Research Findings

Synthetic Utility : Chloromethyl-substituted aromatics like 1-bromo-3-(chloromethyl)-2-methylbenzene are pivotal in alkylation and cross-coupling reactions, enabling access to bioactive molecules such as biphenyl oxazoles .

Halogen Effects : Bromo and fluoro substituents alter electronic properties and reactivity pathways. For example, bromo groups facilitate cross-coupling, while fluoro groups enhance stability .

Structural Analogues: Compounds with morpholino or hydroxybenzyl substituents (e.g., and ) exhibit distinct solubility and coordination behavior, expanding their use in materials science .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 1,3,5-Tris(chloromethyl)-2-methylbenzene to minimize byproducts?

Methodological Answer:

The synthesis of chlorinated aromatic compounds like this compound typically involves Friedel-Crafts alkylation or chloromethylation. To optimize yield and reduce byproducts:

- Stepwise Chlorination: Introduce chloromethyl groups sequentially to avoid steric hindrance, as seen in analogous syntheses of chloropropene derivatives .

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) under controlled temperatures to enhance regioselectivity. Evidence from trimethylbenzene derivatives highlights the role of catalyst purity in reducing side reactions .

- Purification: Employ fractional distillation or column chromatography, as demonstrated in purification protocols for brominated ethylbenzene derivatives (e.g., (2-Bromoethyl)benzene) .

Basic: Which analytical techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and chloromethyl group positions. Comparative studies on dichlorophenyl propenes validate this approach .

- Gas Chromatography (GC): Monitor purity with GC-MS, as applied in kinetic studies of 1,3,5-trimethylbenzene degradation, ensuring <0.25% uncertainty in compound identification .

- Elemental Analysis: Cross-validate chlorine content via combustion analysis, referencing protocols for chlorinated benzoic acids .

Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps using InChI-derived structural data (e.g., InChI=1S/C9H7Cl3...) to identify reactive sites .

- Reaction Pathway Simulation: Model intermediates and transition states for chloromethyl group substitution, leveraging kinetic data from HO· radical reactions with trimethylbenzenes (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .

- Comparative Analysis: Benchmark against experimental results for structurally similar compounds, such as morpholino-methyl-substituted trimethylbenzenes .

Advanced: What are the dominant degradation pathways of this compound in environmental matrices, and how can they be tracked?

Methodological Answer:

- Photolytic Degradation: Expose to UV light and monitor via GC-MS for dechlorination products, as observed in studies of CFCs and chlorinated toluenes .

- Microbial Metabolism: Conduct soil slurry experiments with isotopic labeling (e.g., deuterated analogs) to trace metabolic intermediates, referencing D₅-labeled bromoethylbenzene methodologies .

- Quantitative Structure-Activity Relationship (QSAR): Predict persistence using log Kow values and fragmentation patterns from EPA DSSTox databases .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Maps: Generate 3D molecular models to assess steric bulk at reaction sites, as applied in studies of tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene derivatives .

- Hammett Constants: Correlate substituent effects (σ⁺) with reaction rates using aryl chloride coupling data from dichlorophenyl propenes .

- Experimental Validation: Perform Suzuki-Miyaura couplings with varying catalysts (Pd/C, Ni-based) and compare yields to computational predictions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods rated for volatile chlorinated compounds, adhering to guidelines for trimethylbenzene handling .

- Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant aprons, as specified in safety data sheets for tris(hydroxybenzyl)benzene derivatives .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents, referencing protocols for brominated ethylbenzene .

Advanced: How can isotopic labeling resolve contradictions in mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

- Deuterium Labeling: Synthesize D-labeled analogs (e.g., benzene-d₃ derivatives) to track metabolic intermediates via LC-MS, as demonstrated in EPA DSSTox studies .

- Stable Isotope Probing (SIP): Use ¹³C-labeled substrates in microbial cultures to identify degradation products, referencing methods for chlorinated toluenes .

- Data Reconciliation: Cross-validate labeled and unlabeled datasets to distinguish abiotic vs. biotic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.